N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through an amination reaction, where the triazole derivative reacts with a fluorophenyl amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, fluorophenyl amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-1,2,4-triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-1,2,4-triazolo[1,5-c]quinazolin-2-amine
Uniqueness
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C16H14FN5O |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-benzyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22) |
InChI Key |
DICQMNGVZKCGRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.